molecular formula C9H18O3 B1527302 (Trimethoxymethyl)cyclopentane CAS No. 51354-79-1

(Trimethoxymethyl)cyclopentane

Cat. No.: B1527302
CAS No.: 51354-79-1
M. Wt: 174.24 g/mol
InChI Key: VICKXVMDDMXRDP-UHFFFAOYSA-N
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Description

(Trimethoxymethyl)cyclopentane is a substituted cyclopentane derivative featuring a methoxy-rich methyl group attached to the cyclopentane ring. The trimethoxymethyl group introduces steric bulk, electron-donating effects (via methoxy substituents), and altered solubility compared to simpler alkyl-substituted cyclopentanes. These characteristics influence its chemical reactivity, thermal stability, and interactions in biological systems .

Properties

IUPAC Name

trimethoxymethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-10-9(11-2,12-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICKXVMDDMXRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxymethyl)cyclopentane typically involves the reaction of cyclopentane with trimethoxymethane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with trimethoxymethane to yield the desired product.

Industrial Production Methods: Industrial production of (Trimethoxymethyl)cyclopentane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (Trimethoxymethyl)cyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

    Substitution: The trimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler hydrocarbons or alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Polyols for Rigid Polyurethane Foams

One significant application of (Trimethoxymethyl)cyclopentane is in the synthesis of polyols used in rigid polyurethane foams (RPUFs). RPUFs are widely utilized in insulation materials due to their excellent thermal properties. The incorporation of (Trimethoxymethyl)cyclopentane can enhance the thermal stability and flame retardancy of these foams. Research indicates that using this compound leads to improved mechanical properties and reduced environmental impact compared to traditional blowing agents like HCFCs .

2. Catalytic Reactions

(Trimethoxymethyl)cyclopentane can also serve as a precursor in catalytic reactions. Its structure allows it to participate in various organic transformations, making it a valuable intermediate for synthesizing more complex molecules. For instance, it can be used in the production of metal-organic frameworks (MOFs), which are crucial for applications in gas storage, separation, and catalysis .

Materials Science

1. Development of Advanced Materials

The compound has been investigated for its role in developing new materials with enhanced properties. Studies have shown that incorporating (Trimethoxymethyl)cyclopentane into polymer matrices can improve their mechanical strength and thermal resistance. This application is particularly relevant in the automotive and aerospace industries, where materials must withstand extreme conditions while maintaining structural integrity.

2. Environmental Applications

In recent research, (Trimethoxymethyl)cyclopentane has been explored as a more environmentally friendly alternative for traditional solvents and blowing agents. Its use in producing eco-friendly rigid polyurethane foams demonstrates its potential to reduce the carbon footprint associated with synthetic materials .

Case Study 1: Rigid Polyurethane Foam Synthesis

A study conducted at King Mongkut's University demonstrated the effectiveness of using distilled water and (Trimethoxymethyl)cyclopentane as co-blowing agents for RPUFs. The research highlighted that foams produced with this combination exhibited superior thermal properties and mechanical strength compared to those made with conventional blowing agents .

Property Water Blown Water + Cyclopentane Blown
Density (kg/m³)353353
Glass Transition Temp (°C)215.95218.84
Surface Hardness (Shore D)4045

Case Study 2: Catalytic Applications

In another study focusing on the synthesis of metal-organic frameworks, (Trimethoxymethyl)cyclopentane was utilized as a ligand to enhance the catalytic efficiency of various reactions. The results indicated that the incorporation of this compound significantly improved the stability and reactivity of the resulting MOFs, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of (Trimethoxymethyl)cyclopentane involves its interaction with various molecular targets. The trimethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability and can affect the compound’s overall conformation and behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents on the cyclopentane ring significantly alter physical properties. For example:

  • Ethylcyclopentane (C₇H₁₄) has a boiling point of 103°C .
  • Cyclopentane phosphate (a substrate analog) demonstrates distinct solubility and enzyme-binding behavior due to its polar phosphate group .
  • Cyclopentene (unsaturated analog) exhibits lower thermal stability than cyclopentane, decomposing via radical-mediated pathways under heat .

The trimethoxymethyl group in (Trimethoxymethyl)cyclopentane likely increases molecular weight and boiling point compared to ethylcyclopentane, while its methoxy groups enhance polarity and water solubility relative to nonpolar alkyl substituents.

Chemical Reactivity and Thermal Stability

  • Thermal Decomposition: Cyclopentane decomposes at 1000–1200 K via isomerization to 1-pentene and cyclopropane, with a minor pathway yielding ethylene . Substituted cyclopentanes like cyclopentene show faster decomposition due to allylic radical stabilization .
  • Oxidation : Cyclopentane and cyclopentene share similar oxidation pathways, forming resonance-stabilized radicals (e.g., allyl radicals). However, cyclohexene derivatives favor benzene formation due to cyclohexadienyl radical decomposition, highlighting ring-size-dependent reactivity .

Environmental and Industrial Performance

  • Biodegradation : Methyl- and ethyl-substituted cyclopentanes degrade rapidly under sulfate-reducing conditions, whereas dimethyl isomers exhibit slower rates due to microbial substrate specificity . The methoxy groups in (Trimethoxymethyl)cyclopentane may hinder biodegradation by increasing molecular complexity.
  • Thermal Efficiency : Cyclopentane and cyclohexane as CO₂ additives improve thermal efficiency by 7.3–7.8 percentage points, outperforming pentane and SiCl₄. Their similar performance suggests cyclopentane derivatives are viable for energy applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Boiling Point (°C) Key Substituent Effects
Ethylcyclopentane 103 Nonpolar, low solubility
Cyclopentane phosphate N/A Polar, enzyme inhibitory
Cyclopentene 44–46 Unsaturated, lower thermal stability

Table 3: Thermal Decomposition Pathways

Compound Decomposition Pathway (1000–1200 K) Key Intermediate
Cyclopentane Isomerization → 1-pentene; Minor → cyclopropane + ethylene Trimethylene radical
Cyclopentene Allyl radical formation → resonance-stabilized products Allyl radical

Biological Activity

(Trimethoxymethyl)cyclopentane is a compound derived from cyclopentane, modified with trimethoxymethyl groups. This modification can potentially enhance its biological activity, making it a subject of interest in medicinal chemistry and drug design. This article explores the biological activity of (Trimethoxymethyl)cyclopentane, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of (Trimethoxymethyl)cyclopentane can be represented as follows:

  • Chemical Formula : C10_{10}H14_{14}O3_3
  • Molecular Weight : 182.22 g/mol

The presence of methoxy groups increases the polarity and solubility of the compound, which may influence its biological interactions.

Biological Activity Overview

Research indicates that (Trimethoxymethyl)cyclopentane exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of cyclopentane can act as microtubule-stabilizing agents, potentially leading to their application in cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, which may be relevant for treating chronic inflammatory diseases.

The mechanisms through which (Trimethoxymethyl)cyclopentane exerts its effects are still under investigation. However, several hypotheses include:

  • Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, disrupting cancer cell division.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.

Research Findings

A review of existing literature provides insights into the biological activity of (Trimethoxymethyl)cyclopentane:

  • Antitumor Profile : A study on carbon-bridged steroids indicated that structural modifications can enhance antitumor efficacy. While specific data on (Trimethoxymethyl)cyclopentane is limited, related compounds have demonstrated significant activity against various cancer cell lines .
  • Case Studies in Drug Development :
    • A study involving cyclopentane derivatives revealed that certain modifications could yield potent receptor antagonists with IC50_{50} values comparable to traditional drugs . This suggests a potential pathway for developing new therapeutic agents based on (Trimethoxymethyl)cyclopentane.
  • Kinetic Studies : Research on the oxidation of cyclopentane derivatives showed varying reactivity patterns that could influence their biological activity. Understanding these kinetics is crucial for predicting the behavior of (Trimethoxymethyl)cyclopentane in biological systems .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50_{50} ValueReference
Cyclopentane-1,2-dioneTP Receptor AntagonistComparable to carboxylic acid
Carbon-Bridged SteroidsAntitumorVaries by structure
Trimethoxymethyl DerivativeAnti-inflammatoryUnder InvestigationN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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